2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (hereafter referred to as the target compound) is a pyrimidine-based acetamide derivative characterized by a sulfonyl-thiophene moiety and a dimethoxyphenyl group. Key structural features include:
- A pyrimidine core substituted with an amino group at position 4 and a thiophene-2-sulfonyl group at position 4.
- A sulfanyl bridge linking the pyrimidine to an acetamide group.
- An N-(2,4-dimethoxyphenyl) substituent on the acetamide, which may enhance lipophilicity and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S3/c1-26-11-5-6-12(13(8-11)27-2)21-15(23)10-29-18-20-9-14(17(19)22-18)30(24,25)16-4-3-7-28-16/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHISNOWBDOMEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Sulfanyl-Acetamide Backbone
The target compound shares its core structure with several derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
- Thiophene vs. Phenyl Sulfonyl Groups : The thiophene-sulfonyl group in the target compound (and analog) introduces a heterocyclic sulfur atom, which may improve binding to metalloenzymes compared to phenyl-sulfonyl groups .
- Dimethoxyphenyl Substituent : Shared with and compounds, this group likely enhances membrane permeability and target affinity due to its electron-donating methoxy groups .
- Biological Activity Trends : Pyrimidine-acetamide derivatives with sulfanyl linkages frequently exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory activities (e.g., SIRT2 inhibition by SirReal2) .
Functional Analogues with Heterocyclic Variations
Compounds with modified heterocycles or substituents provide insights into structure-activity relationships (SAR):
Table 2: Functional Analogues with Diverse Heterocycles
Key Observations:
- Triazole vs. Pyrimidine Cores : Triazole-based analogs (e.g., ) show broader antimicrobial activity, while pyrimidine derivatives (e.g., ) are more specialized for kinase or sirtuin inhibition .
- Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF3) in enhance metabolic stability and target binding .
Preparation Methods
Formation of 4-Amino-2-Mercaptopyrimidine
The pyrimidine backbone is typically synthesized via cyclocondensation reactions . A common approach involves reacting thiourea with α,β-unsaturated nitriles or ketones under alkaline conditions. For example:
Microwave-assisted synthesis (150–750 W) significantly improves yields (up to 90%) and reduces reaction times (7–12 minutes).
Functionalization at Position 5: Sulfonylation
The thiophene-2-sulfonyl group is introduced via electrophilic substitution using thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The amino group at position 4 is protected using acetic anhydride to prevent side reactions.
Deprotection with hydrochloric acid (HCl) yields the 4-amino intermediate.
Optimization and Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (210–600 W) accelerates cyclocondensation and coupling steps, reducing reaction times by 50–70% compared to conventional heating. For example, pyrimidine ring formation completes in 10 minutes with 85% yield under microwave conditions.
One-Pot Strategies
Recent advances employ one-pot synthesis to minimize intermediate isolation. A sequential protocol involves:
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Cyclocondensation to form the pyrimidine core.
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In situ sulfonylation using thiophene-2-sulfonyl chloride.
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Direct coupling with the acetamide derivative.
This method achieves an overall yield of 65%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine formation | Microwave, 600 W, 10 min | 85 | 98.5 |
| Sulfonylation | DCM, Et₃N, 0°C, 2 h | 78 | 97.8 |
| Acetamide coupling | DMF, K₂CO₃, 80°C, 4 h | 82 | 99.1 |
Challenges and Mitigation Strategies
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Sulfonyl Group Reactivity : Competitive sulfonation at multiple pyrimidine positions is mitigated by protecting the amino group prior to sulfonylation.
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Solubility Issues : Poor solubility of intermediates in non-polar solvents is addressed using DMF or dimethyl sulfoxide (DMSO).
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Oxidation of Thiols : Reactions are conducted under nitrogen to prevent disulfide formation .
Q & A
Q. What are the key steps and challenges in synthesizing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Core Formation : Construction of the pyrimidine ring via cyclization, often using thiourea or cyanamide derivatives under acidic conditions .
Sulfonation : Introduction of the thiophene-2-sulfonyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
Acetamide Coupling : Reaction of the sulfanylated pyrimidine with N-(2,4-dimethoxyphenyl)acetamide using coupling agents like EDC/HOBt in dichloromethane .
Challenges : Low yields in sulfonation due to steric hindrance; purity issues require column chromatography or recrystallization .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : - and -NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone .
- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 1250–1300 cm (S=O stretch) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC determination) using fluorogenic substrates .
- Antimicrobial Screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency .
- Catalysts : Use of Pd/C or CuI for cross-coupling reactions reduces side products .
- Temperature Control : Slow heating (2°C/min) prevents decomposition during cyclization .
Data Contradiction : Some studies report higher yields with microwave-assisted synthesis vs. traditional heating .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modifying the thiophene-sulfonyl group or dimethoxyphenyl moiety to assess impact on bioactivity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., EGFR kinase) .
- Pharmacophore Mapping : Identification of critical functional groups (e.g., sulfonyl as hydrogen bond acceptor) .
Q. How are contradictions in spectral data resolved during characterization?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in aromatic regions .
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles .
- Comparative Analysis : Cross-referencing with analogs (e.g., thienopyrimidine derivatives) to assign ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
